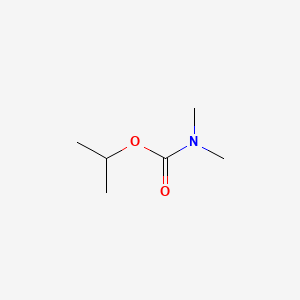

Isopropyl dimethylcarbamate

Descripción general

Descripción

Isopropyl dimethylcarbamate is an organic compound with the molecular formula C6H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isopropyl dimethylcarbamate can be synthesized through the reaction of isopropylamine with dimethyl carbonate. This reaction typically occurs under mild conditions and does not require the use of hazardous reagents like phosgene . The reaction can be represented as follows:

Isopropylamine+Dimethyl carbonate→Isopropyl dimethylcarbamate+Methanol

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow systems to ensure efficient and safe production. These systems allow for better control over reaction conditions and minimize the risk associated with handling hazardous chemicals .

Análisis De Reacciones Químicas

Types of Reactions

Isopropyl dimethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted carbamates.

Thermolysis: Under high temperatures, it can undergo β-elimination to form isopropylamine and dimethyl carbonate.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Thermolysis Conditions: High temperatures are required for the β-elimination reaction to occur.

Major Products Formed

Substitution Reactions: Substituted carbamates.

Thermolysis: Isopropylamine and dimethyl carbonate.

Aplicaciones Científicas De Investigación

Agricultural Applications

IDMC is primarily utilized as an insecticide and acaricide in agricultural settings. Its effectiveness against pests has made it a valuable component in crop protection strategies. The compound's mechanism involves the inhibition of cholinesterase, leading to increased levels of acetylcholine, which can disrupt normal physiological processes in target pests.

Table 1: Agricultural Applications of IDMC

| Application Type | Description | Effectiveness |

|---|---|---|

| Insecticide | Used to control various insect pests | High efficacy against target species |

| Acaricide | Effective against mites and ticks | Significant reduction in pest populations |

Pharmacological Applications

Due to its biological activity, IDMC has potential uses in pharmacology, particularly as a cholinergic agent . The inhibition of cholinesterase can lead to therapeutic effects but also poses risks of toxicity. This duality is critical when considering dosage and exposure duration in therapeutic contexts.

Case Study: Cholinesterase Inhibition

In a study examining the effects of IDMC on cholinergic pathways, researchers found that the compound significantly increased acetylcholine levels, which could be beneficial in conditions requiring enhanced cholinergic activity. However, caution is advised due to the potential for cholinergic crises at higher doses.

Safety and Toxicity

IDMC is classified as extremely toxic, with a probable oral lethal dose ranging from 5-50 mg/kg in humans. Understanding its toxicity profile is essential for safe application in both agricultural and pharmacological contexts. Safety measures must be implemented to mitigate risks associated with exposure.

Comparative Analysis with Other Carbamates

IDMC shares structural similarities with other carbamates but exhibits unique properties that distinguish it from them. This section compares IDMC with other related compounds based on their applications and effectiveness.

Table 2: Comparison of Carbamate Compounds

| Compound | Primary Use | Toxicity Level | Cholinesterase Inhibition |

|---|---|---|---|

| Isopropyl dimethylcarbamate | Insecticide/Acaricide | Extremely toxic | Yes |

| Methyl carbamate | Herbicide | Moderately toxic | Yes |

| Ethyl carbamate | Fungicide | Low toxicity | No |

Mecanismo De Acción

The mechanism of action of isopropyl dimethylcarbamate involves the inhibition of enzymes by forming a covalent bond with the active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity . The molecular targets of this compound include various enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl carbamate

- Ethyl carbamate

- Butyl carbamate

Uniqueness

Isopropyl dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to other carbamates, it has a higher boiling point and greater stability under various conditions .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable reagent in scientific research and industrial processes.

Actividad Biológica

Isopropyl dimethylcarbamate (IDMC) is an organic compound classified as a carbamate, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various fields, including pharmacology and toxicology.

Overview of this compound

- Chemical Formula : C₆H₁₃NO₂

- CAS Number : 38580-89-1

- Classification : Carbamate

IDMC is primarily recognized for its role as a cholinesterase inhibitor, which has significant implications in neurobiology and toxicology.

Cholinesterase Inhibition :

IDMC inhibits acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can cause various physiological effects such as muscle twitching and increased salivation.

Oxidative Stress Induction :

Research indicates that IDMC can induce oxidative stress in cells. This oxidative stress activates several stress response pathways, which may lead to cellular damage and apoptosis if the stress is excessive.

Cellular Effects

- Cell Signaling Alteration : IDMC affects cell signaling pathways, influencing gene expression and cellular metabolism.

- Toxicity Profile : At low doses, IDMC may cause mild symptoms such as muscle twitching; however, higher doses can lead to severe toxicity and even death due to respiratory failure.

Pharmacokinetics

IDMC is primarily metabolized in the liver by cytochrome P450 enzymes. Its bioavailability and distribution are influenced by various factors, including dosage and the presence of other substances.

Case Studies

- In Vivo Studies : Animal models have shown that IDMC can lead to symptoms consistent with cholinergic toxicity. For instance, studies indicate that exposure to low doses results in increased salivation and muscle twitching, while higher doses result in severe neurological symptoms.

- Resistance Studies : Research on housefly populations has demonstrated inherited resistance to carbamates like IDMC. This resistance complicates pest control strategies and highlights the need for alternative approaches in managing pest populations .

Comparative Analysis with Similar Compounds

| Compound Name | Cholinesterase Inhibition | Oxidative Stress Induction | Unique Properties |

|---|---|---|---|

| This compound | Yes | Yes | Higher boiling point than similar carbamates |

| Methyl Carbamate | Moderate | No | Less stable under environmental conditions |

| Ethyl Carbamate | Yes | Yes | More potent as a pesticide |

Propiedades

IUPAC Name |

propan-2-yl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWJFSJDRURPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191902 | |

| Record name | Isopropyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-89-1 | |

| Record name | 1-Methylethyl N,N-dimethylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38580-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038580891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38580-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.